N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a sulfonyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-mycobacterial properties , suggesting potential targets within mycobacterial species.
Mode of Action
Benzothiazole derivatives have been known to interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been reported to influence various biological processes, including cell cycle regulation and apoptosis .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-cancer activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the phenyl group: The benzo[d]thiazole intermediate is then reacted with a phenyl halide under conditions that promote nucleophilic substitution.
Introduction of the sulfonyl group: The phenyl-substituted benzo[d]thiazole is then treated with a sulfonyl chloride in the presence of a base to form the sulfonyl derivative.
Formation of the propanamide: Finally, the sulfonyl derivative is reacted with a suitable amine to form the propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Shares the benzo[d]thiazole moiety but lacks the sulfonyl and propanamide groups.
N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide: Contains a similar benzo[d]thiazole structure but with different substituents.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S2/c23-15-9-11-16(12-10-15)30(27,28)14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)29-22/h1-12H,13-14H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYOTGQDHMUSFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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